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Compound of Interest

Compound Name: MMV009085

Cat. No.: B12381415 Get Quote

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics against malaria, a

thorough understanding of the physicochemical properties of lead compounds is paramount for

their successful development. This technical guide provides an in-depth analysis of the

antimalarial compound MMV009085, a molecule of significant interest from the Medicines for

Malaria Venture (MMV) portfolio. This document is intended for researchers, scientists, and

drug development professionals engaged in the fight against this global health menace.

MMV009085, also identified as GNF-Pf-3184, has emerged from the extensive screening of the

MMV Malaria Box, a collection of diverse compounds aimed at accelerating antimalarial drug

discovery. Its promising activity necessitates a detailed characterization of its chemical and

physical attributes to guide further optimization and preclinical evaluation.

Physicochemical Properties of MMV009085
A comprehensive compilation of the key physicochemical parameters of MMV009085 is

presented below. These properties are critical determinants of a compound's pharmacokinetic

and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion,

and toxicity (ADMET) profile.
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Property Value Source

Molecular Formula C₂₁H₁₉N₃O₃S PubChem

Molecular Weight 405.46 g/mol PubChem

IUPAC Name

4-​[4-​

(phenylformamido)phenyl]sulfo

nylpiperazin-​2-​one

PubChem

SMILES

C1C(=O)NCCN1S(=O)

(=O)C2=CC=C(C=C2)NC(=O)

C3=CC=CC=C3

PubChem

Calculated LogP 1.9 PubChem

Hydrogen Bond Donors 2 PubChem

Hydrogen Bond Acceptors 5 PubChem

Rotatable Bonds 4 PubChem

Topological Polar Surface Area 99.1 Å² PubChem

Experimental Protocols
The determination of these physicochemical properties relies on a suite of well-established

experimental and computational methodologies.

1. Molecular Weight and Formula: These fundamental properties are determined with high

accuracy using mass spectrometry. High-resolution mass spectrometry (HRMS) is the gold

standard for confirming the elemental composition and, consequently, the molecular formula of

a compound.

2. Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a

compound's lipophilicity, which influences its membrane permeability and solubility.

Experimental determination often involves the shake-flask method, where the compound is

partitioned between n-octanol and water, followed by quantification in each phase using UV-Vis

spectroscopy or liquid chromatography-mass spectrometry (LC-MS). Computational LogP
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values, as presented here, are derived from the compound's structure using algorithms that

sum the contributions of individual atoms and fragments.

3. Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is

determined by analyzing the chemical structure of the molecule. Donors are typically

hydrogens attached to electronegative atoms (N, O), while acceptors are electronegative atoms

with lone pairs of electrons.

4. Rotatable Bonds and Topological Polar Surface Area (TPSA): These molecular descriptors

are calculated from the 2D or 3D structure of the compound. The number of rotatable bonds

provides an indication of molecular flexibility, while TPSA is a good predictor of drug transport

properties, including intestinal absorption and blood-brain barrier penetration.

Logical Workflow for Physicochemical Profiling
The systematic evaluation of a compound's physicochemical properties follows a logical

progression, as illustrated in the workflow diagram below. This process ensures that critical

data is gathered to support the advancement of a compound through the drug discovery

pipeline.
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Physicochemical Profiling Workflow

Biological Activity and Signaling Pathways
While a specific signaling pathway for MMV009085 has not been definitively elucidated, its

antimalarial activity suggests interference with critical processes within the Plasmodium

falciparum parasite. Phenotypic screening data from the Malaria Box indicates that the

compound is active against the blood stage of the parasite. The logical relationship for its

proposed mechanism of action, based on the activity of many antimalarials, is depicted below.
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Proposed Mechanism of Action

This guide serves as a foundational resource for the continued investigation of MMV009085.

The provided physicochemical data and outlined experimental approaches are essential for

designing subsequent studies aimed at elucidating its mechanism of action, optimizing its

structure for improved efficacy and safety, and ultimately advancing it as a potential new

treatment for malaria. The open-access nature of the MMV Malaria Box and the data generated

from it are instrumental in fostering a collaborative research environment to accelerate the

discovery of next-generation antimalarials.

To cite this document: BenchChem. [Unveiling the Physicochemical Profile of MMV009085: A
Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381415#a-physicochemical-properties-of-the-
mmv009085-compound]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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